4-Methoxy-3-(trifluoromethyl)benzaldehyde
Overview
Description
4-Methoxy-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-3-(trifluoromethyl)benzaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Without known targets, the specific mode of action for this compound remains unclear. It’s worth noting that benzaldehyde derivatives are often involved in various chemical reactions, such as the wittig reaction .
Biochemical Pathways
Benzaldehyde derivatives are generally involved in a variety of biochemical processes .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be 1.84 (iLOGP) and 2.75 (XLOGP3) .
Result of Action
As a benzaldehyde derivative, it may participate in various chemical reactions and potentially influence cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature changes can affect its solubility and stability . Furthermore, its reactivity may be influenced by the pH and the presence of other chemical species in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-Methoxy-3-(trifluoromethyl)benzoic acid.
Reduction: 4-Methoxy-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-3-(trifluoromethyl)benzaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
- 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
- 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
- 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
Comparison: 4-Methoxy-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and can participate in a broader range of chemical reactions .
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZQFCFPWAFMRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379501 | |
Record name | 4-Methoxy-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50823-87-5 | |
Record name | 4-Methoxy-3-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50823-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 50823-87-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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